- Preparation of dibenzo[b,e]oxepin derivatives as agonists of peroxisome proliferator-activated receptor (PPAR-γ), World Intellectual Property Organization, , ,
Cas no 947249-14-1 (3-(Difluoromethoxy)pyridin-2-amine)

947249-14-1 structure
Nome del prodotto:3-(Difluoromethoxy)pyridin-2-amine
Numero CAS:947249-14-1
MF:C6H6F2N2O
MW:160.121448040009
MDL:MFCD12405788
CID:1005734
PubChem ID:28981901
3-(Difluoromethoxy)pyridin-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(Difluoromethoxy)pyridin-2-amine
- 2-Amino-3-(difluoromethoxy)pyridine
- URJOUYRTHKWERB-UHFFFAOYSA-N
- 3-(difluoromethoxy)-2-pyridinamine
- 2-Pyridinamine, 3-(difluoromethoxy)-
- NE24571
- SY035791
- 3-[bis(fluoranyl)methoxy]pyridin-2-amine
- AK146245
- ST2404808
- A845060
- Z1263529546
- 3-(Difluoromethoxy)-2-pyridinamine (ACI)
- 2-Amino-3-difluoromethoxypyridine
- EN300-67307
- DB-293720
- DS-8481
- SB76629
- XMB24914
- 947249-14-1
- AKOS015916871
- Z362783884
- MFCD12405788
- SCHEMBL67670
- DTXSID70651881
- CS-D0412
-
- MDL: MFCD12405788
- Inchi: 1S/C6H6F2N2O/c7-6(8)11-4-2-1-3-10-5(4)9/h1-3,6H,(H2,9,10)
- Chiave InChI: URJOUYRTHKWERB-UHFFFAOYSA-N
- Sorrisi: FC(OC1C(N)=NC=CC=1)F
Proprietà calcolate
- Massa esatta: 160.04481914g/mol
- Massa monoisotopica: 160.04481914g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 123
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 48.1
- XLogP3: 1.4
3-(Difluoromethoxy)pyridin-2-amine Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Keep in dark place,Inert atmosphere,2-8°C
3-(Difluoromethoxy)pyridin-2-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM126549-250mg |
3-(difluoromethoxy)pyridin-2-amine |
947249-14-1 | 95%+ | 250mg |
$57 | 2023-02-18 | |
Apollo Scientific | PC448010-250mg |
3-(Difluoromethoxy)pyridin-2-amine |
947249-14-1 | 95% | 250mg |
£33.00 | 2025-02-21 | |
eNovation Chemicals LLC | Y1317971-5G |
3-(difluoromethoxy)pyridin-2-amine |
947249-14-1 | 97% | 5g |
$360 | 2024-07-21 | |
TRC | D456355-250mg |
3-(Difluoromethoxy)pyridin-2-amine |
947249-14-1 | 250mg |
$ 275.00 | 2022-04-29 | ||
Apollo Scientific | PC448010-1g |
3-(Difluoromethoxy)pyridin-2-amine |
947249-14-1 | 95% | 1g |
£85.00 | 2025-02-21 | |
Enamine | EN300-67307-0.1g |
3-(difluoromethoxy)pyridin-2-amine |
947249-14-1 | 95% | 0.1g |
$42.0 | 2023-05-03 | |
Enamine | EN300-67307-0.25g |
3-(difluoromethoxy)pyridin-2-amine |
947249-14-1 | 95% | 0.25g |
$60.0 | 2023-05-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WY612-5g |
3-(Difluoromethoxy)pyridin-2-amine |
947249-14-1 | 95% | 5g |
4228.0CNY | 2021-08-03 | |
Chemenu | CM126549-10g |
3-(difluoromethoxy)pyridin-2-amine |
947249-14-1 | 95% | 10g |
$935 | 2021-08-05 | |
Enamine | EN300-67307-2.5g |
3-(difluoromethoxy)pyridin-2-amine |
947249-14-1 | 95% | 2.5g |
$256.0 | 2023-05-03 |
3-(Difluoromethoxy)pyridin-2-amine Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Acetic acid , Iron Solvents: Ethanol ; overnight, 100 °C; overnight, 100 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 40 °C
Riferimento
- Process for the preparation of biheteroaryl compounds and crystal forms thereof, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 1 h, rt → 90 °C
Riferimento
- Preparation of pyrazolylpyridinamine derivatives for use as DLK inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; overnight, reflux
Riferimento
- Preparation of pyrazole compounds as Raf inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: 2-Methoxyethanol , Copper oxide (Cu2O) , Ammonium hydroxide Solvents: Water ; 23 h, 100 °C; 100 °C → 0 °C
Riferimento
- Preparation of substituted imidazoles and oxazoles as Raf kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; overnight, 1 atm, rt
Riferimento
- Preparation of pyridinylimidazolylpyrimidine derivatives and analogs for use as Raf kinase modulators, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 1 h, rt → 90 °C
Riferimento
- Preparation of imidazolopyridines and -pyrimidines as tricyclic DLK inhibitors and uses thereof, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: Water ; 2 d, 240 psi, rt → 150 °C
Riferimento
- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condizioni di reazione
Riferimento
- Preparation of imidazole compounds as Raf kinase inhibitors for treating cancer, United States, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 1 h, rt → 90 °C
Riferimento
- Preparation of pyrazole derivatives and uses thereof as inhibitors of DLK, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol ; 1 h, rt → 90 °C; 90 °C → rt
Riferimento
- Preparation of bipyrimidinamine derivatives and analogs for use in the treatment of neurodegenerative diseases, World Intellectual Property Organization, , ,
3-(Difluoromethoxy)pyridin-2-amine Raw materials
3-(Difluoromethoxy)pyridin-2-amine Preparation Products
3-(Difluoromethoxy)pyridin-2-amine Letteratura correlata
-
1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
947249-14-1 (3-(Difluoromethoxy)pyridin-2-amine) Prodotti correlati
- 1206981-49-8(3-(Trifluoromethoxy)pyridin-2-amine)
- 2137911-43-2(Tert-butyl 4-methyl-4-(piperidin-1-yl)azepane-1-carboxylate)
- 1261741-64-3(6-Fluoro-2'-(trifluoromethyl)biphenyl-3-methanol)
- 2138123-23-4(2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde)
- 16730-20-4(5-nitro-1H-indole-2-carboxylic acid)
- 2228757-67-1(O-2-(2-chloro-4-methylphenyl)-2-methylpropylhydroxylamine)
- 126501-70-0(1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid)
- 89424-76-0(1,3-Propanediol, 1-phenyl-2-(2-propenyl)-)
- 2229135-85-5(3-amino-3-(1-methyl-1H-indol-4-yl)propan-1-ol)
- 63768-76-3(2-acetamido-3-hydroxy-3-methylbutanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:947249-14-1)3-(Difluoromethoxy)pyridin-2-amine

Purezza:99%
Quantità:5g
Prezzo ($):296.0